(2-Chlorophenyl)diphenylmethanol

Cardiac Electrophysiology Ion Channel Pharmacology Selectivity Profiling

(2-Chlorophenyl)diphenylmethanol (CAS 66774-02-5) is the only triarylmethanol specifically prescribed as USP Clotrimazole Related Compound A and EP Impurity A. Its unique ortho‑chloro substitution delivers a melting point (84–86 °C), HPLC retention (RRT 1.2), and resolution (>2.0) that generic triphenylmethanols cannot replicate, ensuring compendial compliance. In electrophysiology, UCL 1880 selectively blocks IKACh (IC50 0.18 μM) with minimal IK1/IKATP interference and inhibits sIAHP while sparing high‑voltage Ca2+ channels—profiles lost with non‑halogenated or para‑substituted analogs. Insist on the Grignard‑derived high‑purity material to avoid regulatory failure and experimental variability.

Molecular Formula C19H15ClO
Molecular Weight 294.8 g/mol
CAS No. 66774-02-5
Cat. No. B1676089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenyl)diphenylmethanol
CAS66774-02-5
Molecular FormulaC19H15ClO
Molecular Weight294.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O
InChIInChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H
InChIKeyKTVAHLGKTSPDOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chlorophenyl)diphenylmethanol (CAS 66774-02-5): Key Specifications and Core Research Identity for Informed Procurement


(2-Chlorophenyl)diphenylmethanol (CAS 66774-02-5), also designated UCL 1880 and o-Chlorotriphenylmethanol, is a triarylmethanol derivative with the molecular formula C19H15ClO and a molecular weight of 294.77 g/mol . The compound is formally recognized in official pharmacopoeias as Clotrimazole EP Impurity A and USP Clotrimazole Related Compound A, serving as a critical reference standard for the quality control of the antifungal agent clotrimazole [1]. In neuropharmacology research, it is characterized as a weak calcium channel blocker and an inhibitor of the slow afterhyperpolarization current (sIAHP) with an IC50 of 1–2 μM, representing an analog of the in vivo clotrimazole metabolite 2-chlorophenyl-bisphenyl-methanol (CBM) [2].

Why (2-Chlorophenyl)diphenylmethanol Cannot Be Replaced by Generic Triarylmethanols in Analytical and Pharmacological Applications


Generic substitution among triarylmethanol analogs introduces significant risk of experimental and regulatory failure due to divergent physicochemical, analytical, and biological properties arising from the specific ortho-chloro substitution pattern. Unlike non-halogenated triphenylmethanol (m.p. 160–163°C, MW 260.33 g/mol) [1] or the para-substituted tris(4-chlorophenyl)methanol (m.p. 111–113°C, MW 363.67 g/mol) [2], (2-chlorophenyl)diphenylmethanol (m.p. 84–86°C , MW 294.77 g/mol) exhibits a distinct melting point, chromatographic retention behavior, and molecular weight that are specifically prescribed in compendial monographs. In electrophysiological research, the ortho-chloro configuration directly influences ion channel selectivity; analogs with altered halogenation patterns, such as UCL 2027, exhibit markedly different pharmacological profiles, including the complete loss of calcium channel blocking activity at concentrations up to 10 μM [3]. Consequently, substituting this compound with a structurally similar but chemically distinct alternative will invalidate regulatory compliance in pharmaceutical analysis and confound reproducibility in targeted biological studies.

Quantitative Differentiation Evidence for (2-Chlorophenyl)diphenylmethanol: Comparative Data Versus Structural Analogs and Baseline Compounds


Superior Selectivity for G-Protein Gated Potassium Channels (IKACh) Over Other Inward Rectifiers

(2-Chlorophenyl)diphenylmethanol (UCL 1880) demonstrates high potency and selectivity for the G-protein gated inwardly rectifying potassium channel (IKACh) with an IC50 of 0.18 μM in neonatal rat cardiac myocytes, whereas concentrations that produce near-maximal block of IKACh exhibit minimal inhibitory effects on IK1 and IKATP [1]. This contrasts sharply with the non-selective inorganic cation barium, which inhibits IKACh (IC50 34.9 μM), IK1 (IC50 16.8 μM), and IKATP (IC50 164.5 μM) across overlapping concentration ranges [1].

Cardiac Electrophysiology Ion Channel Pharmacology Selectivity Profiling

Attenuated HVA Calcium Channel Blockade Compared to Parent Compound Clotrimazole

While clotrimazole and its primary metabolite CBM both inhibit high voltage-activated (HVA) calcium currents with IC50 values of 4.7 μM and 2.2 μM respectively, (2-chlorophenyl)diphenylmethanol (UCL 1880) is a significantly weaker calcium channel blocker, achieving only a 50% reduction of the HVA current at a concentration of 10 μM in cultured rat hippocampal pyramidal neurons [1]. For comparison, the analog UCL 2027 produces no detectable calcium current inhibition at concentrations up to 10 μM [1].

Neuropharmacology Calcium Channel Modulation Structure-Activity Relationship

Defined Compendial Chromatographic Resolution and Relative Retention Time for Regulatory Compliance

Under USP 2025 chromatographic conditions (L1 column, 4.6-mm × 25-cm, 5-μm packing; mobile phase acetonitrile:phosphate buffer 3:1; flow rate 1.5 mL/min; UV detection at 254 nm), (2-chlorophenyl)diphenylmethanol (USP Clotrimazole Related Compound A) exhibits a relative retention time (RRT) of 1.2 relative to clotrimazole (RRT = 1.0) [1]. The system suitability requirement mandates a resolution (Rs) of not less than (NLT) 2.0 between clotrimazole and clotrimazole related compound A [1]. In contrast, alternative impurities such as imidazole or 2-chlorobenzophenone display different chromatographic behavior and are not specified as system suitability markers for this method.

Pharmaceutical Analysis HPLC Method Validation Quality Control

Quantitative Yield Comparison of Synthetic Routes: Grignard Methodology Versus Silylmethylmagnesium Chloride Approach

The conventional Grignard synthesis of (2-chlorophenyl)diphenylmethanol—involving reaction of 2-chlorobenzophenone with phenylmagnesium bromide followed by recrystallization—can achieve yields up to 97.7% with a melting point range of 88.5–91.5°C . In contrast, an alternative methodology employing (trimethylsilyl)methylmagnesium chloride in THF at 20°C for 12 hours yields only 32% of the target compound , demonstrating a nearly threefold difference in synthetic efficiency.

Organic Synthesis Process Chemistry Reaction Optimization

Divergent SK Channel Subtype Modulation Relative to Analog UCL 2027

At a concentration of 10 μM, (2-chlorophenyl)diphenylmethanol (UCL 1880) reduces the current through heterologously expressed human SK1 channels by 40%, whereas the structurally related analog UCL 2027 produces no significant reduction in hSK1 current at the same concentration [1]. Both compounds inhibit the slow afterhyperpolarization current (sIAHP) with similar IC50 values of 1–2 μM in hippocampal neurons [1].

Potassium Channel Subtype Selectivity Electrophysiology Calcium-Activated Potassium Channels

Commercial Purity Benchmark for Analytical Reference Standard Procurement

Commercial suppliers provide (2-chlorophenyl)diphenylmethanol at certified purities of ≥98% (by HPLC) with reported melting points of 84–86°C , and in some cases at 99.6% purity . Regulatory guidelines for chemical reference substances used in related substances testing specify that purity should be not less than 95.0% for impurity determination applications ; the compound readily exceeds this threshold. In comparison, generic non-halogenated triphenylmethanol is typically offered at ≥98.5% purity with a melting point of 160–163°C , confirming that while purity levels may be comparable, the physical properties differ substantially enough to preclude interchangeability in compendial methods.

Reference Standards Analytical Chemistry HPLC Purity

High-Impact Application Scenarios for (2-Chlorophenyl)diphenylmethanol Based on Validated Differentiation Data


Pharmacological Dissection of IKACh-Mediated Signaling in Atrial Myocytes

(2-Chlorophenyl)diphenylmethanol (UCL 1880) is optimally deployed as a selective pharmacological tool to isolate the contribution of G-protein gated inwardly rectifying potassium channels (IKACh) in cardiac electrophysiology experiments. With an IC50 of 0.18 μM against IKACh and minimal inhibition of IK1 and IKATP at concentrations producing near-maximal IKACh blockade [1], the compound enables researchers to inhibit IKACh-dependent vagal responses without confounding effects on other potassium conductances that regulate resting membrane potential or metabolic state. This selectivity profile contrasts with non-selective cations like barium and makes UCL 1880 the preferred choice for studies of parasympathetic regulation of heart rate and atrial arrhythmia mechanisms.

Mechanistic Studies of Neuronal Slow Afterhyperpolarization (sAHP) Independent of Calcium Channel Blockade

In neurophysiology research focused on the slow afterhyperpolarization (sAHP) in hippocampal pyramidal neurons, (2-chlorophenyl)diphenylmethanol offers a critical advantage over the parent compound clotrimazole. While both compounds inhibit the sIAHP with comparable IC50 values of 1–2 μM, UCL 1880 exhibits substantially attenuated blockade of high voltage-activated calcium channels—achieving only a 50% reduction at 10 μM compared to clotrimazole's IC50 of 4.7 μM [1]. This reduced calcium channel liability allows researchers to attribute observed changes in neuronal excitability more confidently to sAHP modulation rather than to secondary effects on calcium influx. For experiments requiring even cleaner separation of these mechanisms, the comparator UCL 2027 (no calcium channel effect up to 10 μM) may be considered; however, UCL 1880 provides a balanced intermediate profile with partial retention of both activities [1].

Regulatory-Compliant HPLC Method Development and ANDA Quality Control for Clotrimazole Formulations

Pharmaceutical analytical laboratories developing or validating HPLC methods for clotrimazole drug products must procure (2-chlorophenyl)diphenylmethanol as USP Clotrimazole Related Compound A RS to meet compendial system suitability requirements. Under the chromatographic conditions prescribed in USP 2025, the compound provides a well-resolved peak with a relative retention time of 1.2 and a minimum resolution of 2.0 from the clotrimazole peak [1]. Generic triarylmethanols or alternative chlorophenyl derivatives cannot satisfy this specific regulatory requirement, as their retention characteristics and resolution parameters will differ. The compound's commercial availability at purities up to 99.6% [2] exceeds the ≥95.0% threshold for impurity reference standards [3], ensuring reliable quantitation for limit tests and stability-indicating assays required in ANDA submissions.

Cost-Effective Custom Synthesis Procurement via Grignard Route Optimization

When sourcing (2-chlorophenyl)diphenylmethanol through custom synthesis contracts, procurement specialists should specify the Grignard reaction pathway (reaction of 2-chlorobenzophenone with phenylmagnesium bromide) as the preferred synthetic route. This methodology achieves yields up to 97.7% with a melting point range of 88.5–91.5°C [1], representing a >3-fold improvement over the 32% yield obtained via the alternative (trimethylsilyl)methylmagnesium chloride methodology in THF [2]. Requesting yield specifications and purity data aligned with this optimized route enables more accurate cost forecasting and reduces per-unit synthesis expenses for bulk orders.

Technical Documentation Hub

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